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molecular formula C14H18N2O B7904260 4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

4-Phenyl-2,8-diazaspiro[4.5]decan-1-one

Cat. No. B7904260
M. Wt: 230.31 g/mol
InChI Key: HQXCWUWCXHNQKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07173133B2

Procedure details

An LDA (14 mmol) solution was prepared by treating diisopropylamine (1.37 g, 14 mmol) with BuLi (1.6 M, 8.5 mL, 14 mmol) at −78° C. in dry THF (10 mL) under argon and allowing to warm up to −20° C. This solution was then cooled to −60° C. added to a solution of 1-benzyl-piperidine-4-ethyl carboxylate (3.05 g, 12 mmol) in THF (8 mL) at −60° C. and allowed to warm up to −40° C. over 1 h whereupon a solution of trans-beta-nitrostyrene (1.93 g, 13 mmol) in THF (8 mL) was added dropwise. The reaction mixture was allowed to warm up to room temperature over 1 h and then quenched with ammonium chloride (saturated, 40 mL) and the product extracted with ethyl acetate (2×40 mL). The combined organic extracts were then washed with brine, dried over sodium sulfate, filtered and evaporated. Purification by chromatography on silica gel eluting with DCM:MeOH (9:1) afforded the title compound (4.1 g, 84%) as a light yellow gum. MS: m/e=397.4 (M+H).
Quantity
1.37 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
[Compound]
Name
1-benzyl-piperidine 4-ethyl carboxylate
Quantity
3.05 g
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
1.93 g
Type
reactant
Reaction Step Three
Name
Quantity
8 mL
Type
reactant
Reaction Step Three
Name
Yield
84%

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][CH:5]([CH3:7])[CH3:6])([CH3:3])[CH3:2].[Li:8]CCCC.[N+:13](/[CH:16]=[CH:17]/[C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1)([O-])=O.[CH2:24]1[CH2:28][O:27][CH2:26][CH2:25]1>>[Li+:8].[CH3:2][CH:1]([N-:4][CH:5]([CH3:7])[CH3:6])[CH3:3].[C:18]1([CH:17]2[C:25]3([CH2:24][CH2:28][NH:4][CH2:1][CH2:2]3)[C:26](=[O:27])[NH:13][CH2:16]2)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:4.5|

Inputs

Step One
Name
Quantity
1.37 g
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
8.5 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
10 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
1-benzyl-piperidine 4-ethyl carboxylate
Quantity
3.05 g
Type
reactant
Smiles
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
1.93 g
Type
reactant
Smiles
[N+](=O)([O-])\C=C\C1=CC=CC=C1
Name
Quantity
8 mL
Type
reactant
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
This solution was then cooled to −60° C.
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature over 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
quenched with ammonium chloride (saturated, 40 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted with ethyl acetate (2×40 mL)
WASH
Type
WASH
Details
The combined organic extracts were then washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
Purification by chromatography on silica gel eluting with DCM:MeOH (9:1)

Outcomes

Product
Name
Type
product
Smiles
[Li+].CC(C)[N-]C(C)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 14 mmol
Name
Type
product
Smiles
C1(=CC=CC=C1)C1CNC(C12CCNCC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.1 g
YIELD: PERCENTYIELD 84%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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